molecular formula C12H24N2O B3093054 1-(2-Methylpiperazin-1-yl)heptan-1-one CAS No. 1240565-72-3

1-(2-Methylpiperazin-1-yl)heptan-1-one

Cat. No.: B3093054
CAS No.: 1240565-72-3
M. Wt: 212.33 g/mol
InChI Key: VRJPHHQKVHZCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpiperazin-1-yl)heptan-1-one is an organic compound with the molecular formula C12H24N2O It is a derivative of heptanone, featuring a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylpiperazin-1-yl)heptan-1-one can be synthesized through a multi-step process involving the reaction of heptanone with 2-methylpiperazine. The typical synthetic route includes:

    Formation of the intermediate: Heptanone is reacted with 2-methylpiperazine under controlled conditions to form the intermediate compound.

    Purification: The intermediate is purified using techniques such as recrystallization or chromatography.

    Final product formation: The purified intermediate undergoes further reactions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Automated purification systems: To streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpiperazin-1-yl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Various halides or other electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield ketones or carboxylic acids.

    Reduction: Can produce alcohols or amines.

    Substitution: Can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

1-(2-Methylpiperazin-1-yl)heptan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperazin-1-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Methylpiperazin-1-yl)heptan-1-one can be compared with other similar compounds, such as:

    1-(2-Methylpiperazin-1-yl)hexan-1-one: Differing by one carbon atom in the alkyl chain.

    1-(2-Methylpiperazin-1-yl)octan-1-one: Featuring a longer alkyl chain.

    1-(2-Ethylpiperazin-1-yl)heptan-1-one: Substituted with an ethyl group instead of a methyl group.

Properties

IUPAC Name

1-(2-methylpiperazin-1-yl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-4-5-6-7-12(15)14-9-8-13-10-11(14)2/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJPHHQKVHZCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284893
Record name 1-(2-Methyl-1-piperazinyl)-1-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240565-72-3
Record name 1-(2-Methyl-1-piperazinyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240565-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-1-piperazinyl)-1-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylpiperazin-1-yl)heptan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Methylpiperazin-1-yl)heptan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-Methylpiperazin-1-yl)heptan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-Methylpiperazin-1-yl)heptan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-Methylpiperazin-1-yl)heptan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-Methylpiperazin-1-yl)heptan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.